molecular formula C16H24BrClN2O3 B142742 Remoxipride hydrochloride CAS No. 73220-03-8

Remoxipride hydrochloride

Cat. No. B142742
CAS RN: 73220-03-8
M. Wt: 407.7 g/mol
InChI Key: WCPXLMIPGMFZMY-MERQFXBCSA-N
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Description

Remoxipride hydrochloride is a substituted benzamide antipsychotic drug, similar to sulpiride, with a pharmacodynamic profile indicative of central antidopaminergic activity. It is a selective central dopamine D2-receptor antagonist with a higher affinity for extrastriatal dopamine D2-receptors and also exhibits significant affinity for central sigma receptors . Remoxipride has been shown to be effective in treating chronic schizophrenia and acute exacerbations of the condition, impacting both positive and negative symptoms. Its efficacy is comparable to that of haloperidol, but with a notably lower incidence of extrapyramidal side effects .

Synthesis Analysis

The synthesis of remoxipride hydrochloride involves the creation of a compound with a specific molecular structure that allows for its interaction with dopamine receptors. The X-ray structures of remoxipride hydrochloride monohydrate have been determined, highlighting the importance of the orientation of the carboxamide moiety and the extended conformation of the side chain in its interaction with dopamine receptors .

Molecular Structure Analysis

The molecular structure of remoxipride hydrochloride is crucial for its function as an antipsychotic. The solid-state conformation of remoxipride prevents the formation of a hydrogen-bonded pseudo-ring, which is present in other o-methoxybenzamides. This unique orientation of the carbonyl group and the extended conformation of the side chain are thought to be important for the interaction with dopamine receptors, as suggested by comparisons with topographic dopamine receptor models .

Chemical Reactions Analysis

The chemical reactions and interactions of remoxipride hydrochloride with dopamine receptors are influenced by its molecular structure. The orientation of the carboxamide moiety and the side chain conformation play a role in its binding affinity. Remoxipride and its metabolites have been studied for their binding characteristics to dopamine D2 and D3 receptors, with some metabolites showing higher affinities than remoxipride itself .

Physical and Chemical Properties Analysis

Remoxipride hydrochloride's physical and chemical properties, including its lipophilicity and solid-state conformations, are factors in its dopamine receptor blocking activity. The pharmacokinetics of remoxipride have been described as uncomplicated, with rapid absorption, dose-proportional plasma levels, and elimination primarily through urinary excretion. The pharmacokinetics are altered in patients with impaired renal function, necessitating dosage adjustments . The drug's lipophilicity, as indicated by its distribution coefficients, is also discussed in relation to its antidopaminergic effects .

Scientific Research Applications

Dopamine D2 Receptor Antagonism

  • Pharmacology Overview : Remoxipride hydrochloride is known for its selective antagonism of dopamine D2 receptors. This characteristic underpins its classification as an atypical antipsychotic. The drug's selective action on the mesolimbic versus nigrostriatal dopaminergic systems has been of particular interest, suggesting a reduced likelihood of extrapyramidal symptoms (Nadal, 2006).

Application in Schizophrenia

  • Clinical Studies in Schizophrenia : Remoxipride has been studied in schizophrenia patients, demonstrating a clinically significant improvement in symptoms with a relatively low incidence of adverse events. Its specific dopamine-(D2)-receptor blocking properties and selective action on brain mesolimbic functions have been observed in clinical trials (Lindström, Besev, Stening, & Widerlöv, 2004).

Metabolic Insights

  • Metabolite Behavior and Toxicity : Studies have investigated the metabolites of remoxipride, such as NCQ-344 and NCQ-436, their ability to induce apoptosis in certain cell types, and their interactions with glutathione. These insights are crucial in understanding the drug's biological effects and potential toxicity (Erve, Svensson, von Euler-Chelpin, & Klasson-Wehler, 2004).

Neurological and Behavioral Research

Analytical Methodologies

Cognitive and Psychomotor Effects

  • Cognitive Impact Studies : Investigations into remoxipride's effects on psychological performance in healthy volunteers have been conducted to understand its psychomotor and cognitive influences. These studies provide insights into how dopamine D2 receptor antagonism affects cognitive functions (Fagan, Scott, Mitchell, & Tiplady, 2005).

PK/PD Modeling

Safety And Hazards

Remoxipride hydrochloride is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is corrosive to metals, causes skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name

3-bromo-N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-2,6-dimethoxybenzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23BrN2O3.ClH/c1-4-19-9-5-6-11(19)10-18-16(20)14-13(21-2)8-7-12(17)15(14)22-3;/h7-8,11H,4-6,9-10H2,1-3H3,(H,18,20);1H/t11-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCPXLMIPGMFZMY-MERQFXBCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC1CNC(=O)C2=C(C=CC(=C2OC)Br)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1CCC[C@H]1CNC(=O)C2=C(C=CC(=C2OC)Br)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24BrClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

80125-14-0 (Parent)
Record name Remoxipride hydrochloride anhydrous
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073220038
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID801349035
Record name Remoxipride hydrochloride anhydrous
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801349035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

407.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Remoxipride hydrochloride

CAS RN

73220-03-8
Record name Remoxipride hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73220-03-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Remoxipride hydrochloride anhydrous
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073220038
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Remoxipride hydrochloride anhydrous
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801349035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name REMOXIPRIDE HYDROCHLORIDE ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QS4S72U30K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

30 ml of thionyl chloride is added to 17.6 g (0.067 mol) of 3-bromo-2,6-dimethoxybenzoic acid. The mixture is heated on a steam bath for 30 minutes. To the solution is added 50 ml of toluene. The solvent and excess thionyl chloride is evaporated at reduced pressure. The residue is dissolved in 50 ml of dry methyl ethyl ketone. The solution is added dropwise while stirring to 9.23 g (0.072 mol) of 2-(aminomethyl)-1-ethylpyrrolidine in 50 ml of methyl ethyl ketone. After stirring for 30 minutes at room temperature 150 ml of ethyl ether is added. The obtained precipitate is filtered off, washed with ether and recrystallized twice from ethanol-isopropyl ether. Yield: 21.0 g, m.p. 182°-84° C. (first recrystallization). m.p. 184°-85° C. (second recrystallization).
Quantity
30 mL
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reactant
Reaction Step One
Quantity
17.6 g
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reactant
Reaction Step One
Quantity
50 mL
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9.23 g
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50 mL
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Quantity
150 mL
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Reaction Step Four

Synthesis routes and methods II

Procedure details

Using the same method as for compound in Example 14, except of the addition of triethylamine, this compound was prepared from 8.4 g (0.032 mol) of 3-bromo-2,6-dimethoxybenzoic acid, 20 ml of thionyl chloride and 9.0 g (0.032 mol) of (+)-2-(aminomethyl)-1-ethylpyrrolidine d-tartrate. Yield: 7.5 g, m.p. 166°-68° C., [α]D20° =10.7° (0.5% in water).
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Quantity
8.4 g
Type
reactant
Reaction Step Two
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20 mL
Type
reactant
Reaction Step Two
Name
(+)-2-(aminomethyl)-1-ethylpyrrolidine d-tartrate
Quantity
9 g
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reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
126
Citations
G Movin‐Osswald, J Boelaert… - British journal of …, 1993 - Wiley Online Library
… A single oral dose of remoxipride hydrochloride 100 mg was administered, and blood and urine were collected over 48 h. Concentrations of remoxipride and metabolites were …
Number of citations: 12 bpspubs.onlinelibrary.wiley.com
SO Ögren, L Rosen, K Fuxe - Neuroscience, 1994 - Elsevier
Dopamine D 2 receptors were inactivated by N-ethoxycarbony-1,2-ethoxy-1,2-dihydroxyquinoline (EEDQ) (6 mg/kg ip). The reduction in dopamine receptors was monitored by …
Number of citations: 25 www.sciencedirect.com
ME DePuy, JL Demetriades, DG Musson… - … of Chromatography B …, 1997 - Elsevier
… R-(+)Remoxipride hydrochloride monohydrate and the racemic internal standard, (_)3-bromo-N-[(1-propyl2-pyrrolidinyl) methyl)-2,6-dimethoxybenzamide (I) were obtained from Astra …
Number of citations: 9 www.sciencedirect.com
CL Nilsson, E Eriksson - Pharmacology & toxicology, 1995 - Wiley Online Library
… Raclopride tartrate or remoxipride hydrochloride monohydrate (Astra AB, Sodertalje, Sweden) were dissolved in EBSS+BSA and added to the wells in a total volume of 500 p1 …
Number of citations: 2 onlinelibrary.wiley.com
G Movin‐Osswald… - British journal of …, 1995 - Wiley Online Library
… Stock solutions of remoxipride hydrochloride monohydrate salt 5mg ml-' were produced at Astra Arcus AB, Sodertalje, Sweden. The solutions for infusion (0.336 mg ml-) were prepared …
Number of citations: 10 bpspubs.onlinelibrary.wiley.com
GF Hebenstreit, G Laux, H Schubert… - …, 1991 - thieme-connect.com
… Remoxipride (remoxipride hydrochloride monohydrate) is a dopamine receptor antagonist selective on D2-receptors with virtually no efTect in vitro on dopamine DI-receptors or on …
Number of citations: 11 www.thieme-connect.com
SO Ögren, L FIoryall, H Hall… - Acta Psychiatrica …, 1990 - Wiley Online Library
Remoxipride blocks dopamine agonist‐induced effects in the rat, mediated by dopamine D2 receptors with an in‐vivo potency less than that of haloperidol but greater than that of …
Number of citations: 80 onlinelibrary.wiley.com
G Movin‐Osswald… - British journal of clinical …, 1991 - Wiley Online Library
… Each subject was given two capsule formulations and an intramuscular injection as single doses of 100 mg remoxipride hydrochloride monohydrate. In addition, 1 week after the last …
Number of citations: 22 bpspubs.onlinelibrary.wiley.com
MJ Eaton, Y Tian, KJ Lookingland, KE Moore - Neuropharmacology, 1992 - Elsevier
… ren of Astra Laboratories for generousiy providing the remoxipride hydrochloride and raclopride tartrate used ir these studies and Michael Woolhiser, Christine Stevens and Carol …
Number of citations: 5 www.sciencedirect.com
B Stensland, T Högberg, S Rämsby - Acta Crystallographica Section …, 1987 - scripts.iucr.org
… X-ray crystallographic studies of the remoxipride hydrochloride salt, (-)-… In remoxipride hydrochloride the amide group is almost … Thus, in the crystal structure of remoxipride hydrochloride …
Number of citations: 4 scripts.iucr.org

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